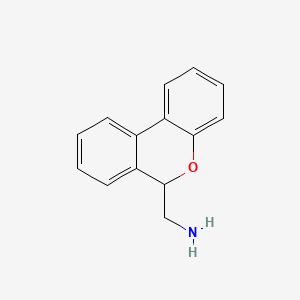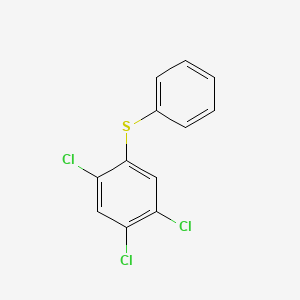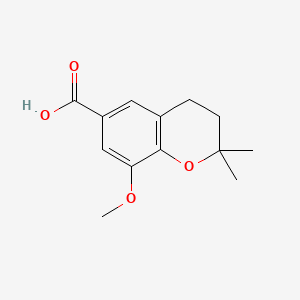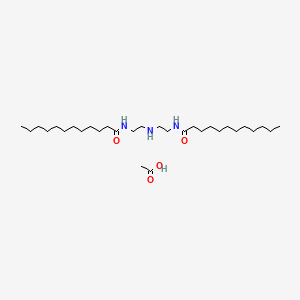
N,N'-(Iminodiethylene)bis(dodecanamide) monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate is a chemical compound with the molecular formula C30H61N3O4 and a molecular weight of 527.82304 . It is known for its unique structure, which includes two dodecanamide groups linked by an iminodiethylene bridge and a monoacetate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
The synthesis of N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate typically involves the reaction of dodecanoyl chloride with iminodiethylene in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Base catalysts like triethylamine or pyridine
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, moderate temperatures, and appropriate catalysts. The major products formed depend on the specific reaction and conditions employed .
科学的研究の応用
N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
作用機序
The mechanism of action of N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the application and the target molecules.
類似化合物との比較
N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate can be compared with other similar compounds, such as:
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate: Similar structure but with an ethylene bridge instead of an iminodiethylene bridge.
N,N’-(Iminodiethylene)bis(octanamide) monoacetate: Similar structure but with shorter octanamide groups instead of dodecanamide groups.
The uniqueness of N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
93918-57-1 |
|---|---|
分子式 |
C28H57N3O2.C2H4O2 C30H61N3O4 |
分子量 |
527.8 g/mol |
IUPAC名 |
acetic acid;N-[2-[2-(dodecanoylamino)ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C28H57N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-27(32)30-25-23-29-24-26-31-28(33)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h29H,3-26H2,1-2H3,(H,30,32)(H,31,33);1H3,(H,3,4) |
InChIキー |
HFKSSAATGSUDJT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCC.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



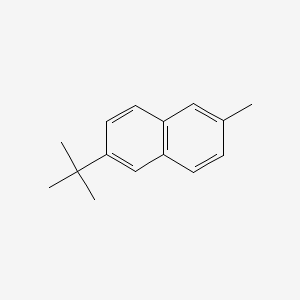
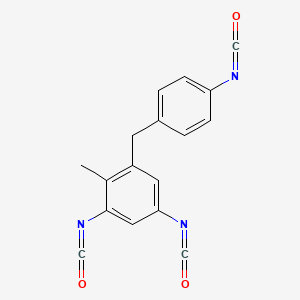
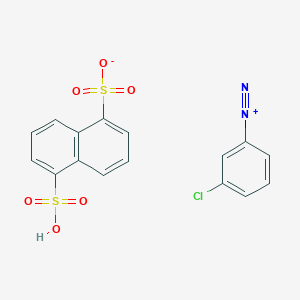

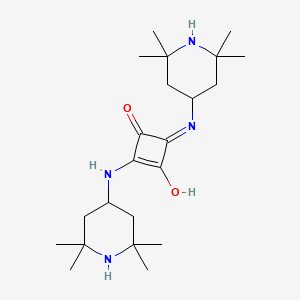

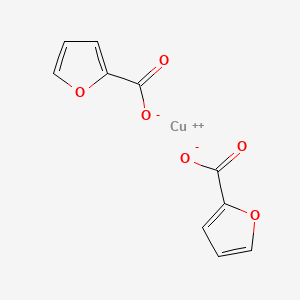
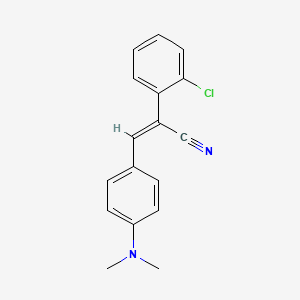
![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
